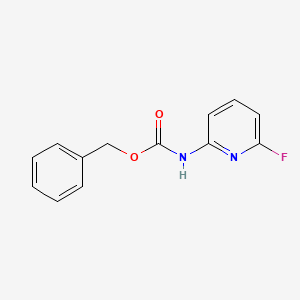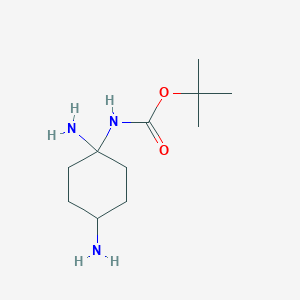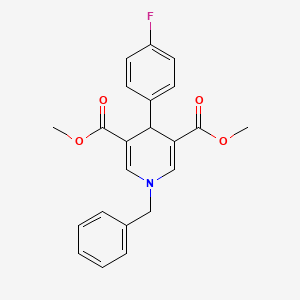
N-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound It is characterized by the presence of dichlorophenyl and methylphenyl groups attached to a pyrrolidine ring, which also contains a carboxamide and an oxo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as ammonia or a primary amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
N-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound is investigated for its potential use in the development of new industrial chemicals and catalysts.
作用机制
The mechanism of action of N-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(3,4-dichlorophenyl)-2-(4-methylphenyl)-4-quinolinecarboxamide
- (4-(3,4-dichlorophenyl)piperazinyl)-N-(4-methylphenyl)formamide
- [(3,4-dichlorophenyl)methyl][(4-methylphenyl)methyl]amine
Uniqueness
N-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of dichlorophenyl and methylphenyl groups attached to a pyrrolidine ring with a carboxamide and an oxo group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C18H16Cl2N2O2 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-11-2-5-14(6-3-11)22-10-12(8-17(22)23)18(24)21-13-4-7-15(19)16(20)9-13/h2-7,9,12H,8,10H2,1H3,(H,21,24) |
InChI 键 |
LBGMVALJQKCGEG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]-4-methoxybenzohydrazide](/img/structure/B15148506.png)
![N-[4-(benzyloxy)phenyl]-N'-(1-phenylethyl)butanediamide](/img/structure/B15148511.png)

![2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B15148523.png)
![3-[1,3-Dioxo-5-(4-oxo-3,1-benzoxazin-2-yl)isoindol-2-yl]-4-methylbenzoic acid](/img/structure/B15148532.png)
![3,3,6,6-tetramethyl-9-[2-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B15148539.png)
![4-[(E)-[(4-bromophenyl)imino]methyl]-N,N-diethylaniline](/img/structure/B15148544.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15148554.png)
![N-(4-bromophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15148567.png)
![2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine](/img/structure/B15148568.png)
![N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis[2-(4-chloro-2-methylphenoxy)acetamide]](/img/structure/B15148583.png)

